molecular formula C10H10O2 B1583915 3,4-Dihydro-2H-benzo[b]oxepin-5-one CAS No. 6786-30-7

3,4-Dihydro-2H-benzo[b]oxepin-5-one

Cat. No.: B1583915
CAS No.: 6786-30-7
M. Wt: 162.18 g/mol
InChI Key: KNTMEDNZPJADJU-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b]oxepin-5-one is a seven-membered oxygen-containing heterocyclic compound featuring a benzannulated oxepinone core. Its structure consists of a benzene ring fused to a partially saturated oxepinone ring (C₉H₈O₂). This compound serves as a key intermediate in organic synthesis, particularly in the development of bioactive molecules and pharmaceuticals. Its reactivity is influenced by the electron-deficient ketone group and the strained oxepane ring, enabling participation in cycloadditions, nucleophilic substitutions, and ring-opening reactions .

Preparation Methods

Preparation via Tandem Oxidation and Iodolactonization

Method Description

A highly efficient methodology involves the tandem oxidation of 2-O-tethered alkenyl benzaldehydes to the corresponding acids, followed by iodolactonization mediated by copper(I) iodide (CuI) and tertiarybutylhydroperoxide (TBHP) in acetonitrile at 70 °C. This process converts aldehydes into benzodioxepinones, including 3,4-dihydro-2H-benzo[b]oxepin-5-one derivatives, in moderate to good yields (typically around 60-70%).

Experimental Procedure

  • Starting with substituted 2-hydroxybenzaldehyde derivatives, the reaction mixture includes CuI (catalyst), TBHP (oxidant), and acetonitrile as solvent.
  • The reaction proceeds at 70 °C under nitrogen atmosphere.
  • After completion (monitored by TLC), the reaction mixture is worked up by extraction and purified by column chromatography.

Reaction Scheme and Yields

Starting Material Catalyst Oxidant Solvent Temp (°C) Yield (%) Notes
2-O-tethered alkenyl benzaldehydes CuI TBHP Acetonitrile 70 61-70 Moderate to good yields

This method also allows post-synthetic modifications such as conversion of iodolactone functionalities to thiocyanate, azide, thioether, and triazole derivatives, expanding the utility of the synthesized oxepinones.

Preparation via Alkylation of 2-Hydroxybenzaldehydes

Method Description

Substituted 2-hydroxybenzaldehydes can be alkylated with allylic or propargylic halides in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) under nitrogen atmosphere at room temperature. This generates O-alkylated benzaldehyde intermediates, which can be further cyclized to form the oxepinone ring.

Experimental Procedure

  • A suspension of K2CO3 (3 equiv) in DMF is prepared under N2.
  • Substituted 2-hydroxybenzaldehyde (1 equiv) and alkyl halide (1.5 equiv) are added.
  • The mixture is stirred at room temperature for 12–20 hours.
  • The reaction progress is monitored by TLC.
  • After completion, the mixture is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.

Representative Substrates and Products

Substituted 2-Hydroxybenzaldehyde Alkyl Halide Temp (°C) Time (h) Yield (%) Product Type
Various substituted derivatives 3-chloro-2-methylprop-1-ene Room temp 12–20 Not specified O-alkylated benzaldehydes
2-hydroxybenzaldehyde (3-bromoprop-1-yn-1-yl)trimethylsilane Room temp 12 Not specified Propargyl ether derivatives

These intermediates serve as precursors for further cyclization to this compound derivatives.

Base-Induced Condensation-Cyclization

Method Description

Condensation-cyclization of 3,4-dihydro-2H-benzo[b]oxepin-5(2H)-ones with methyl 2-cyano-3,3-dimethylthioacrylate or related compounds in DMF using powdered potassium hydroxide (KOH) as base has been reported. This method efficiently constructs derivatives of benzo[b]oxepinones, including this compound core structures.

Experimental Procedure

  • Mix 3,4-dihydro-2H-benzo[b]oxepin-5(2H)-one (1 mmol), methyl 2-cyano-3,3-dimethylthioacrylate (1 mmol), and powdered KOH (2 mmol) in DMF (8 mL).
  • Stir the mixture at room temperature or slightly elevated temperature for 3 hours.
  • Pour the reaction mixture onto crushed ice, neutralize with dilute HCl.
  • Filter and wash the precipitate to obtain the product.

Reaction Outcomes

Reactants Base Solvent Time (h) Yield (%) Product Description
3,4-dihydro-2H-benzo[b]oxepin-5(2H)-one + methyl 2-cyano-3,3-dimethylthioacrylate KOH DMF 3 Moderate to good 4-methylthio-2-oxo-5,6-dihydro-2H-benzo[b]pyrano[2,3-d]oxepine derivatives

This method is concise and allows access to functionalized oxepinone derivatives.

Transition Metal-Catalyzed Tandem C-N Coupling and Carbonylation

Method Description

A tandem transformation involving copper-catalyzed C-N coupling followed by C-H carbonylation under carbon monoxide atmosphere has been developed to synthesize benzo-1,4-oxazepine derivatives, closely related to benzo[b]oxepin-5-one frameworks.

Experimental Procedure

  • React 2-aminobenzaldehyde derivatives with (1-chloro-vinyl)-benzene in the presence of CuI (10 mol %), ligand (10 mol %), and cesium carbonate (Cs2CO3, 2 equiv) in DMSO.
  • Conduct the reaction under CO atmosphere at 100 °C for 10 hours.
  • Work up by extraction and purification via column chromatography.

Reaction Data

Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Notes
CuI (10%) L1 (10%) Cs2CO3 DMSO 100 10 81 High yield, mild conditions

This method provides efficient access to pharmaceutically relevant oxepinone derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Temperature Time Yield Range Notes
Tandem oxidation and iodolactonization 2-O-tethered alkenyl benzaldehydes, CuI, TBHP, acetonitrile 70 °C Several hours 60-70% Allows post-synthetic functionalization
Alkylation of 2-hydroxybenzaldehydes K2CO3, DMF, alkyl halides Room temp 12-20 h Not specified Provides key intermediates
Base-induced condensation-cyclization 3,4-dihydro-2H-benzo[b]oxepin-5(2H)-ones, KOH, DMF RT or mild heating 3 h Moderate to good Efficient for functionalized derivatives
Cu-catalyzed tandem C-N coupling/carbonylation CuI, ligand, Cs2CO3, DMSO, CO atmosphere 100 °C 10 h ~81% High-yielding, pharmaceutically relevant

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-benzo[b]oxepin-5-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding different products.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxepin ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,4-Dihydro-2H-benzo[b]oxepin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-benzo[b]oxepin-5-one involves its interaction with specific molecular targets and pathways. For instance, benzoxepin derivatives have been shown to interact with benzodiazepine receptors, modulating the action of gamma-aminobutyric acid (GABA) on neuronal chloride ion flux . This interaction can result in sedative-hypnotic effects, making the compound of interest in neuropharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo-Fused Six-Membered Heterocycles

  • 3,4-Dihydro-2H-benzo[b][1,4]oxazines These compounds feature a six-membered ring with one oxygen and one nitrogen atom. Unlike the oxepinone’s seven-membered ring, the smaller ring size increases ring strain, enhancing reactivity in domino reactions (e.g., aza-Piancatelli/hetero-Michael additions) . Biological studies highlight their prevalence in pharmacologically active agents, such as kinase inhibitors.
  • 3,4-Dihydro-1H-benzo[b]azepin-2,5-dione Replacing oxygen with nitrogen in the heterocycle (azepinone) introduces basicity and hydrogen-bonding capacity. For example, oxime ether derivatives like (E)-5-(methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one are synthesized via reactions with O-methylhydroxylamine, emphasizing the azepinone’s versatility in medicinal chemistry .

Substituent-Modified Oxepinones

  • This derivative is classified under HS code 2932999000 as an oxygen-containing heterocycle, underscoring its industrial relevance .
  • 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
    Chlorine substitution (CAS 103501-83-3) introduces electron-withdrawing effects, altering reactivity in electrophilic aromatic substitution. This compound is utilized in agrochemical research due to its stability and halogen-directed functionalization .

Fused-Ring Analogs

  • 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-one Naphthalene fusion (C₁₄H₁₂O₂, CAS 16563-58-9) increases molecular weight (212.248 g/mol) and aromatic surface area, improving π-π stacking interactions in materials science applications. The extended conjugation shifts UV-Vis absorption spectra compared to simpler oxepinones .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Key Application Reference
3,4-Dihydro-2H-benzo[b]oxepin-5-one C₉H₈O₂ 148.16 None Synthetic intermediate
7-Methyl derivative C₁₀H₁₀O₂ 162.19 7-CH₃ CNS drug precursor
7-Chloro derivative C₉H₇ClO₂ 182.61 7-Cl Agrochemical research
Naphtho-fused analog C₁₄H₁₂O₂ 212.25 Naphthalene Materials science

Biological Activity

3,4-Dihydro-2H-benzo[b]oxepin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₈O₂
  • Molecular Weight : 152.16 g/mol
  • CAS Number : 2509-69-5
  • Topological Polar Surface Area : 26.3 Ų

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation :
    • It interacts with neurotransmitter receptors, particularly serotonin receptors, which are crucial for mood regulation and neuropharmacology.
  • Ion Channel Modulation :
    • Preliminary studies suggest that it may influence ion channels, impacting neuronal excitability and signaling pathways.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

Anticancer Activity

This compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of MDA-MB-231 breast cancer cells at concentrations as low as 10 µM. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The compound has shown potential in reducing tumor necrosis factor-alpha (TNF-a) secretion in RAW264.7 macrophages, indicating its anti-inflammatory properties. This suggests a role in managing inflammatory conditions .

Neuroprotective Effects

Research indicates that it may offer neuroprotective effects, particularly in models of traumatic brain injury. These findings support its potential application in treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeFindings
Anticancer Inhibits proliferation in MDA-MB-231 breast cancer cells; induces apoptosis and cell cycle arrest.
Anti-inflammatory Reduces TNF-a secretion in RAW264.7 macrophages; potential for treating inflammatory diseases.
Neuroprotective Exhibits protective effects in traumatic brain injury models; potential for neurodegenerative disease therapies.

Case Study: Anticancer Activity

In a detailed evaluation of dibenzo[b,f]oxepine derivatives, this compound was found to significantly inhibit the growth of breast cancer cells at low concentrations. The study concluded that this compound could be a promising candidate for further development as an anticancer therapeutic agent .

Case Study: Neuroprotection

Another study focused on the neuroprotective effects of the compound demonstrated its ability to reduce neuronal cell death in models of oxidative stress, suggesting its potential use in therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for preparing 3,4-Dihydro-2H-benzo[b]oxepin-5-one?

Answer: Two validated methods include:

  • Claisen-Schmidt Condensation : A multi-component reaction using substituted acetophenones and α,β-unsaturated ketones under basic conditions (e.g., KOH/EtOH), achieving yields up to 97% after recrystallization .
  • Cross-Metathesis : Transition-metal-catalyzed (e.g., Grubbs catalyst) coupling of olefin precursors, optimized for regioselective cyclization . Characterization : Use 1H^1H-NMR (aromatic proton shifts at δ 6.8–7.4 ppm) and IR (C=O stretch at ~1680 cm1^{-1}) to confirm the oxepinone core. Compare with NIST spectral data for validation .

Q. How can researchers ensure structural fidelity during synthesis?

Answer:

  • X-ray Crystallography : Resolve ambiguities in ring conformation (e.g., boat vs. chair) and substituent orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ at m/z 191.23 for C11_{11}H13_{13}NO2_2) and isotopic patterns .
  • Comparative Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to match retention times with authenticated standards .

Q. What analytical techniques are critical for assessing stability under varying pH conditions?

Answer:

  • Kinetic Studies : Perform accelerated degradation tests (pH 1–13, 37°C) with UV-Vis monitoring (λmax_{max} 270–290 nm) to track ring-opening or oxidation.
  • LC-MS/MS : Identify degradation products (e.g., dihydroxybenzene derivatives) and propose degradation pathways .

Q. How should researchers design initial biological activity screening?

Answer:

  • In Silico Docking : Prioritize targets (e.g., GABAA_A receptors) using molecular docking (AutoDock Vina) based on structural similarity to benzodiazepine analogs .
  • In Vitro Assays : Test neuroactivity in primary neuron cultures (IC50_{50} determination) and cytotoxicity in HEK293 cells (MTT assay) .

Advanced Research Questions

Q. How can researchers resolve regioselectivity challenges in electrophilic substitution reactions?

Answer:

  • Computational Modeling : Use DFT (B3LYP/6-31G*) to predict electrophilic attack sites (C-7 vs. C-8). Electron density maps show higher reactivity at C-7 due to conjugation with the oxepinone carbonyl .
  • Directing Groups : Introduce temporary substituents (e.g., bromine at C-8) to steer Friedel-Crafts alkylation or nitration .

Q. What methodologies address contradictions in reported biological activity data of substituted derivatives?

Answer:

  • Comparative Binding Assays : Use radioligand displacement (e.g., 3H^3H-flumazenil for GABAA_A) to reconcile discrepancies between in vitro and cell-based studies .
  • Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) via LC-MS in hepatocyte models, which may explain off-target effects .

Q. How can computational models predict reactivity in multi-step synthesis?

Answer:

  • Retrosynthetic Analysis : Apply AI-driven platforms (e.g., Chematica) to optimize routes for derivatives like 8-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one, minimizing side reactions .
  • Transition-State Modeling : Simulate activation energies for key steps (e.g., ring-closing metathesis) using Gaussian09 to refine catalyst selection .

Q. What strategies improve yields in multi-component reactions for fused-ring analogs?

Answer:

  • Solvent Optimization : Use DMF/THF mixtures (3:1) to balance solubility and reaction kinetics for intermediates like diketo-acids .
  • Catalyst Screening : Test Pd(OAc)2_2/XPhos systems for Suzuki couplings with aryl boronic acids, achieving >85% yields for C-3 functionalized derivatives .

Q. How do substituents (e.g., halogens, methylamino) influence photophysical properties?

Answer:

  • TD-DFT Calculations : Predict UV-Vis absorption shifts (e.g., 8-bromo substitution red-shifts λmax_{max} by ~15 nm) .
  • Fluorescence Quenching Studies : Measure quantum yields in polar solvents (e.g., acetonitrile) to assess intramolecular charge transfer .

Properties

IUPAC Name

3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTMEDNZPJADJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311279
Record name 3,4-Dihydro-2H-benzo[b]oxepin-5-one
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6786-30-7
Record name 6786-30-7
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Record name 3,4-Dihydro-2H-benzo[b]oxepin-5-one
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Record name 2,3,4,5-tetrahydro-1-benzoxepin-5-one
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Synthesis routes and methods I

Procedure details

To a solution of phenol (3.16 g, 33.6 mmol) in acetonitrile, was added ethyl 4-bromobutyrate (4.8 ml, 33.6 mmol), potassium carbonate (4.64 g, 33.6 mmol) and tetrabutylammonium iodide (370 mg, 1 mmol). The reaction mixture was stirred vigorously and heated to reflux for 2 days before being cooled, filtered, dried (MgSO4) and concentrated in-vacuo to yield 4-phenoxy-butyric acid ethyl ester. 4-Phenoxy-butyric acid ethyl ester was hydrolyzed to its corresponding carboxylic acid using sodium hydroxide mediated hydrolysis to yield 4-phenoxy-butyric acid. To a solution of 4-phenoxy-butyric acid (7.67 g, 29.6 mmol) in anhydrous dichloromethane was added oxalyl chloride (4.4 ml, 50.3 mmol) and one drop of dimethyl formamide and the reaction mixture stirred at room temperature for 30 minutes. Reaction mixture was concentrated in-vacuo and the residue dissolved in 1,2-dichloroethane (90 ml). This solution was added drop wise to a suspension of aluminum trichloride (4.73 g, 35.5 mmol) in 1,2-dichloroethane (50 ml) at 0° C. Reaction mixture was left stirring in ice bath which rose to room temperature overnight. The reaction mixture was poured over conc. hydrochloric acid (30 ml) stirred into 100 g ice, and then stirred for a further 90 minutes until the ice fully melted. The aqueous phase was washed with dichloromethane 3 times, before the organics were combined, dried (Na2SO4) and concentrated in-vacuo. Purification by triturating with diethyl ether gave 3,4-dihydro-2H-benzo[b]oxepin-5-one.
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Synthesis routes and methods II

Procedure details

A solution of 238 g (1.2 mole) of 4-phenoxybutyryl chloride, dissolved in 350 ml of 1,2-dichloroethane, is added dropwise to a suspension, cooled to 0° C., of 192 g of aluminum trichloride in 1,200 ml of 1,2-dichloroethane within 4.5 hours while passing through nitrogen and stirring vigorously. The mixture is then stirred at 0° C. for 1.5 hours and allowed to warm to room temperature overnight. The mixture is added to a stirred mixture of 2,000 ml of concentrated hydrochloric acid and 2.5 kg of ice and then stirred for 1.5 hours. The aqueous phase is decanted off, and insoluble residue is removed from the organic phase by filtration, washing thoroughly with 1,2-dichloroethane. The aqueous phase is extracted 3-4 times more with methylene chloride, and the combined organic phases are washed with saturated sodium bicarbonate solution, water and saturated sodium chloride solution and dried over sodium sulfate. A yellowish oil is obtained after the solvent has been evaporated off in vacuo and is dissolved in diethyl ether, and the last residues of dyestuff are removed by filtration. Evaporation in vacuo results in a clear oil which distils at 74°-75° C./0.02 torr.
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Synthesis routes and methods III

Procedure details

To a solution of phenol (3.16 g, 33.6 mmol) in acetonitrile, was added ethyl 4-bromobutyrate (4.8 ml, 33.6 mmol), potassium carbonate (4.64 g, 33.6 mmol) and tetrabutylammonium iodide (370 mg, 1 mmol). The reaction mixture was stirred vigorously and heated to reflux for 2 days before being cooled, filtered, dried (MgSO4) and concentrated in-vacuo to yield 4-phenoxy-butyric acid ethyl ester. 4-Phenoxy-butyric acid ethyl ester was hydrolyzed to its corresponding carboxylic acid using sodium hydroxide mediated hydrolysis to yield 4-phenoxy-butyric acid. To a solution of 4-phenoxy-butyric acid (7.67 g, 29.6 mmol) in anhydrous dichloromethane was added oxalyl chloride (4.4 ml, 50.3 mmol) and one drop of dimethyl formamide and the reaction mixture stirred at room temperature for 30 minutes. Reaction mixture was concentrated in-vacuo and the residue dissolved in 1,2-dichloroethane (90 ml). This solution was added drop wise to a suspension of aluminum trichloride (4.73 g, 35. 5 mmol) in 1,2-dichloroethane (50 ml) at 0° C. Reaction mixture was left stirring in ice bath which rose to room temperature overnight. The reaction mixture was poured over conc. hydrochloric acid (30 ml) stirred into 10 0 g ice, and then stirred for a further 90 minutes until the ice fully melted. The aqueous phase was washed with dichloromethane 3 times, before the organics were combined, dried (Na2SO4) and concentrated in-vacuo. Purification by triturating with diethylether gave 3,4-dihydro-2H-benzo[b]oxepin-5-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydro-2H-benzo[b]oxepin-5-one
3,4-Dihydro-2H-benzo[b]oxepin-5-one
3,4-Dihydro-2H-benzo[b]oxepin-5-one
3,4-Dihydro-2H-benzo[b]oxepin-5-one
3,4-Dihydro-2H-benzo[b]oxepin-5-one
3,4-Dihydro-2H-benzo[b]oxepin-5-one

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